Alfacalcidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Bone Health and Mineral Metabolism

Treatment of osteoporosis

Alfacalcidol is a first-line therapy for osteoporosis, a condition characterized by weakened bones and an increased risk of fractures. It works by promoting intestinal calcium absorption, which is crucial for maintaining bone mineral density []. Studies have shown that alfacalcidol, when combined with calcium supplements, can effectively prevent and treat osteoporosis in postmenopausal women and men [, ].

Secondary hyperparathyroidism

This condition arises due to insufficient calcium levels in the blood, which stimulates the parathyroid gland to produce excess parathyroid hormone (PTH). PTH, in turn, mobilizes calcium from bones, leading to bone loss. Alfacalcidol helps regulate calcium and PTH levels, thereby improving bone health in patients with secondary hyperparathyroidism, often associated with chronic kidney disease [].

Renal osteodystrophy

Chronic kidney disease can disrupt calcium and phosphorus balance, leading to bone abnormalities known as renal osteodystrophy. Alfacalcidol plays a role in managing this condition by improving calcium absorption and regulating PTH levels [].

Chronic Disease Research

Cardiovascular disease

Emerging research suggests a potential link between vitamin D deficiency and an increased risk of cardiovascular disease. Alfacalcidol, as a vitamin D analog, is being investigated for its potential role in preventing or managing cardiovascular complications []. However, more research is needed to confirm these findings.

Autoimmune diseases

Alfacalcidol is being explored for its potential immunomodulatory effects in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Studies suggest that it might help regulate the immune system and reduce inflammation, but further research is necessary to determine its efficacy [].

Origin and Significance

Alfacalcidol is not naturally produced in the body. It is a synthetic derivative of vitamin D3 (cholecalciferol) and serves as a more potent and faster-acting alternative for regulating calcium levels []. This makes it a valuable tool for researchers studying calcium metabolism, bone disorders, and kidney function.

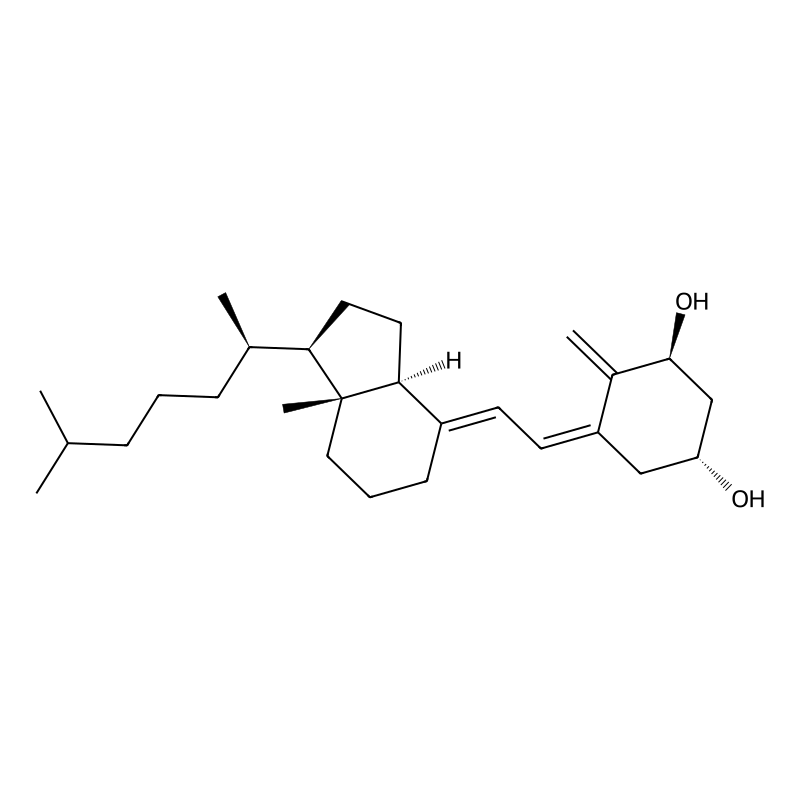

Molecular Structure Analysis

Alfacalcidol possesses a complex molecular structure with several key features:

- Steroid backbone: The core structure consists of four fused cycloalkane rings, characteristic of steroids [].

- Hydroxyl groups: It contains three hydroxyl groups (OH) at specific positions (C1, C3, and C27) that are crucial for its biological activity [].

- Double bond: A double bond (C5-C6) is present in the side chain, influencing its shape and interaction with target molecules [].

These features contribute to the molecule's ability to bind to the vitamin D receptor (VDR) and exert its effects on calcium metabolism [].

Chemical Reactions Analysis

Synthesis

Other Relevant Reactions

Once in the body, alfacalcidol undergoes further hydroxylation in the kidneys to become calcitriol, the biologically active form of vitamin D []. Alfacalcidol can also interact with various enzymes and proteins involved in calcium and phosphorus homeostasis [].

Balanced chemical equations are not available for these processes due to the proprietary nature of the synthesis and the complexity of biological interactions.

Physical and Chemical Properties

Alfacalcidol acts by mimicking the effects of calcitriol, the active form of vitamin D, in the body. It binds to the vitamin D receptor (VDR) in the intestines, stimulating intestinal absorption of calcium and phosphorus []. Additionally, it may influence bone metabolism and regulate parathyroid hormone (PTH) levels, which play a crucial role in calcium homeostasis [].

Case Study

Studies have shown that alfacalcidol supplementation can improve bone mineral density and reduce the risk of fractures in patients with chronic kidney disease, where the body's ability to produce calcitriol is impaired.

- Hypercalcemia (excess calcium in the blood): Symptoms include nausea, vomiting, constipation, and kidney stones.

- Hyperphosphatemia (excess phosphorus in the blood): This can worsen existing bone and joint problems.

Alfacalcidol (1α-hydroxycholecalciferol) emerged from efforts to address limitations in native vitamin D therapy. Patented in 1971 and approved for medical use in 1978, its development marked a milestone in synthetic vitamin D analogs. Japanese researchers at Chugai Pharmaceutical Co. and the Teijin Institute for Bio-Medical Research pioneered its synthesis in 1981, leveraging cholesterol as a cost-effective starting material. This innovation bypassed the need for 25-hydroxylation in the liver, critical for patients with renal impairment.

The compound’s discovery was driven by the need to overcome calcitriol’s patent restrictions and synthesis challenges. Early clinical trials demonstrated its efficacy in treating hypocalcemia and osteoporosis, leading to expanded indications in renal osteodystrophy and vitamin D-resistant rickets. Its industrial-scale production relied on stereoselective epoxidation and biomimetic ultraviolet irradiation techniques, reflecting advances in organic chemistry during the 1970s.

Chemical Classification and Nomenclature

Alfacalcidol belongs to the secosteroid class, specifically as a 1α-hydroxylated vitamin D3 derivative. Key chemical features include:

As a vitamin D receptor (VDR) agonist, it shares functional homology with calcitriol but differs in hydroxylation patterns. The 1α-hydroxy group enables hepatic activation to 1,25-dihydroxyvitamin D3 (calcitriol), distinguishing it from native vitamin D3 metabolites.

Significance in Vitamin D Research

Alfacalcidol’s development revolutionized the management of disorders involving impaired renal 1α-hydroxylation, such as chronic kidney disease (CKD). Key research milestones include:

- Bone Metabolism: Compared to vitamin D3, alfacalcidol shows superior bone mineral density (BMD) improvements in ovariectomized rat models, independent of parathyroid hormone (PTH) suppression.

- Immune Modulation: Clinical trials demonstrate its anti-inflammatory effects via increased IL-10 and reduced CD8+ CD28- T-cell subsets in elderly patients.

- Synthetic Advancements: Its synthesis from cholesterol via 1α-hydroxylation and biomimetic isomerization provided a blueprint for later analogs like doxercalciferol.

Studies also highlight its role in epigenetic regulation, modulating VDR-mediated gene expression in osteoblasts and immune cells. Unlike calcitriol, alfacalcidol’s prolonged half-life reduces dosing frequency, enhancing therapeutic utility.

Structural Relationship to Vitamin D Family

Alfacalcidol’s structure bridges native vitamin D3 and its active metabolites:

Structural Comparison Table

| Compound | Hydroxylation Sites | Activation Pathway |

|---|---|---|

| Vitamin D3 (Cholecalciferol) | C3β | Hepatic 25-hydroxylation → Renal 1α-hydroxylation |

| Calcitriol | C1α, C25 | Directly active |

| Alfacalcidol | C1α | Hepatic 25-hydroxylation |

The absence of a C25 hydroxyl group necessitates hepatic conversion, making it a prodrug. Crystallographic studies reveal that the 1α-hydroxy group enhances VDR binding affinity compared to vitamin D3, while the side-chain conformation influences tissue-specific activity.

Synthetic Pathway Highlights:

- Cholesterol Derivative: Bromination/dehydrobromination of cholesterol yields the 5,7-diene system critical for UV-induced ring opening.

- Stereoselective Epoxidation: α-Epoxide formation at C1 ensures correct hydroxylation geometry.

- Hydride Reduction: Lithium-ammonium chloride reduces the epoxide to the 1α-hydroxy configuration.

This structural optimization balances metabolic stability and bioactivity, cementing alfacalcidol’s role in both clinical and agricultural applications (e.g., poultry feed additives).

High-Performance Liquid Chromatography (High Performance Liquid Chromatography)

High-Performance Liquid Chromatography represents the primary analytical technique for alfacalcidol determination across various pharmaceutical applications. The compound demonstrates excellent chromatographic behavior under optimized conditions, enabling precise quantification and purity assessment [1] [2] [3].

The fundamental approach employs reverse-phase chromatography utilizing octadecylsilane (C18) stationary phases. The Newcrom R1 column has emerged as particularly effective, featuring specialized reverse-phase chemistry with reduced silanol activity, which minimizes peak tailing and enhances resolution for alfacalcidol analysis [1]. Typical column dimensions of 250 × 4.6 millimeter with 5 micrometer particle size provide optimal separation efficiency.

Mobile phase composition critically influences separation quality. The most widely adopted system combines acetonitrile, water, and phosphoric acid in carefully optimized ratios [1]. For mass spectrometry compatibility, formic acid replaces phosphoric acid to maintain ionization efficiency while preserving chromatographic performance [1]. Flow rates of 1.0 to 2.0 milliliters per minute provide adequate resolution within practical analysis timeframes.

Detection wavelengths between 264 and 285 nanometers correspond to the ultraviolet absorption maximum of alfacalcidol, providing sensitive and selective detection [4] [3]. The conjugated triene system within the secosteroid structure generates characteristic ultraviolet absorption, enabling quantification at microgram levels.

Retention times typically range from 9 to 14 minutes under standard conditions, allowing efficient sample throughput while maintaining baseline resolution from potential impurities and degradation products [4] [3] [5]. The method demonstrates excellent linearity across concentration ranges of 0.1 to 10 micrograms per milliliter, with correlation coefficients exceeding 0.999 [6] [7].

System suitability parameters ensure consistent analytical performance. Theoretical plate counts exceed 2000, tailing factors remain below 2.0, and relative standard deviation values for retention time and peak area stay within 1.0% and 2.0%, respectively [8]. These stringent criteria guarantee reliable quantitative results across different analytical sessions.

Preparative High Performance Liquid Chromatography Methods

Preparative High Performance Liquid Chromatography techniques enable isolation and purification of alfacalcidol for research and manufacturing purposes. These scaled-up methods maintain analytical selectivity while accommodating larger sample volumes and higher mass loads [9].

The preparative approach utilizes larger diameter columns, typically 10 to 50 millimeters internal diameter, packed with similar stationary phase materials as analytical methods. Column lengths may extend to 300 millimeters to enhance resolution and loading capacity [9]. Particle sizes of 10 to 20 micrometers provide adequate efficiency while reducing backpressure at higher flow rates.

Mobile phase systems adapt analytical conditions to preparative scales. Gradient elution proves particularly effective, beginning with higher aqueous content and progressing to increased organic solvent proportions. Water and acetonitrile gradients, spanning from 45% to 85% acetonitrile over 60 minutes, provide optimal separation of alfacalcidol from closely related compounds [9].

Flow rates scale proportionally with column cross-sectional area, typically ranging from 10 to 50 milliliters per minute. These elevated flow rates maintain linear velocities comparable to analytical methods while processing substantially larger sample volumes [9].

Detection strategies require modification for preparative applications. Ultraviolet detection at 265 nanometers provides adequate sensitivity for fraction collection, while split-flow arrangements enable simultaneous analytical monitoring [9]. Fraction collection triggers based on retention time windows ensure efficient recovery of target compounds.

Loading capacity depends on column dimensions and selectivity requirements. Typical loading ranges from 50 to 200 milligrams per gram of stationary phase, though this varies significantly based on sample complexity and purity requirements [9]. Overloading manifests as peak broadening and reduced resolution, necessitating careful optimization of injection volumes.

Recovery efficiency typically exceeds 70% for well-optimized preparative methods. The enzymatic synthesis study reported 72% isolated yield for calcitriol preparation from 200 milligrams of alfacalcidol, demonstrating practical preparative capability [9].

Normal versus Reverse Phase Techniques

The selection between normal phase and reverse phase chromatographic modes significantly influences separation characteristics and analytical performance for alfacalcidol analysis. Each approach offers distinct advantages depending on analytical objectives and sample matrix considerations [10] [5] [11].

Normal phase chromatography employs polar stationary phases, typically silica gel, with relatively nonpolar mobile phases. For alfacalcidol analysis, silica columns with dimensions of 250 × 4.6 millimeters and particle sizes of 3 to 5 micrometers provide adequate efficiency [5] [8]. The mobile phase consists of n-hexane, isopropanol, tetrahydrofuran, and acetic acid in ratios of 920:40:40:2, creating a moderately polar elution system [5] [8].

This approach proves particularly suitable for alfacalcidol capsule analysis, where the oily excipient matrix presents solubility challenges in typical reverse phase solvents [11]. Normal phase systems readily dissolve the lipophilic alfacalcidol and oil components, simplifying sample preparation procedures [11]. Retention times range from 9.4 to 10.9 minutes under standard conditions [5] [8].

Reverse phase chromatography utilizes nonpolar stationary phases with polar mobile phases, representing the more commonly employed approach for alfacalcidol analysis. Octadecylsilane (C18) phases demonstrate optimal selectivity and peak shape characteristics [1] [4]. The hydrophobic retention mechanism effectively separates alfacalcidol from polar impurities and degradation products.

Mobile phase systems typically combine acetonitrile or methanol with water, often incorporating acidic modifiers to enhance peak symmetry and reproducibility [1] [4]. This approach accommodates aqueous sample matrices more readily than normal phase methods, simplifying dissolution and bioavailability testing procedures [2] [12].

Selectivity differences between modes become apparent when analyzing alfacalcidol impurities and related substances. Normal phase systems may provide superior resolution for closely related secosteroid analogs that differ primarily in hydroxylation patterns [5]. Conversely, reverse phase methods excel at separating compounds with varying degrees of polarity, including degradation products formed under stress conditions [13].

The choice between normal and reverse phase approaches ultimately depends on specific analytical requirements, sample matrix characteristics, and regulatory compliance considerations. Reverse phase methods dominate routine pharmaceutical analysis due to their versatility and compatibility with mass spectrometric detection systems [1] [2].

Spectroscopic Identification Methods

Spectroscopic techniques provide comprehensive structural identification and characterization capabilities for alfacalcidol analysis. These methods complement chromatographic approaches by delivering molecular-level information essential for identity confirmation and impurity profiling [6] [7] [13].

Ultraviolet-visible spectrophotometry serves as the primary spectroscopic technique for alfacalcidol quantification. The compound exhibits characteristic absorption maxima at 264-285 nanometers, corresponding to π-π* transitions within the conjugated triene system [6] [7] [14]. This absorption pattern remains consistent across different solvent systems, enabling reliable quantitative analysis.

The spectrophotometric method demonstrates excellent linearity over concentration ranges of 0.1 to 10 micrograms per milliliter, with correlation coefficients of 0.999 [6] [7]. Limit of detection and limit of quantification values reach 0.09623 and 0.29161 micrograms per milliliter, respectively, providing adequate sensitivity for pharmaceutical applications [6] [7].

Beer's law compliance extends across the analytical range, enabling direct quantification without complex mathematical transformations [6] [7]. Method validation parameters, including accuracy (99.69-100.11% recovery), precision (relative standard deviation less than 2%), and specificity, meet International Conference on Harmonization guidelines [6] [7].

Infrared spectroscopy provides definitive structural identification through molecular fingerprinting. The European Pharmacopoeia specifies infrared absorption spectrophotometry as the primary identification test, comparing unknown samples against reference spectra [13]. Key absorption bands correspond to hydroxyl group stretching (3200-3600 cm⁻¹), carbon-hydrogen stretching (2800-3000 cm⁻¹), and carbon-carbon double bond stretching (1600-1700 cm⁻¹) vibrations.

The technique proves particularly valuable for distinguishing alfacalcidol from closely related vitamin D metabolites and synthetic analogs. Subtle differences in hydroxylation patterns generate characteristic spectral variations that enable unambiguous identification [15] [13]. Modern Fourier transform infrared instruments provide rapid analysis capabilities with minimal sample requirements.

Nuclear magnetic resonance spectroscopy delivers the most comprehensive structural information for alfacalcidol characterization. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectra reveal detailed information about hydrogen environments, while carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) provides carbon skeleton confirmation [16] [17].

Chemical shift patterns characteristic of secosteroid structures enable confident structural assignment. The triene system generates distinctive resonances in the 5-7 parts per million region, while hydroxyl-bearing carbons appear around 70-80 parts per million in ¹³C spectra [16] [17]. Integration ratios confirm molecular stoichiometry and detect structural variations.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, establish connectivity patterns and spatial relationships within the molecular framework [16] [17]. These advanced methods prove essential for impurity structure elucidation and degradation pathway investigations.

Mass Spectrometry Applications

Mass spectrometry provides unparalleled sensitivity and specificity for alfacalcidol analysis, particularly when coupled with liquid chromatographic separation techniques. This combination addresses analytical challenges associated with low-dose formulations and complex sample matrices [2] [12] [18].

Electrospray ionization represents the predominant ionization technique for alfacalcidol mass spectrometry. However, the compound exhibits relatively poor ionization efficiency under standard electrospray conditions, limiting detection sensitivity [2] [12] [18]. The molecular ion [M+H]⁺ appears at mass-to-charge ratio 401, though signal intensity remains modest compared to more readily ionizable compounds.

To overcome ionization limitations, chemical derivatization strategies enhance mass spectrometric sensitivity. The Cookson reagent, 4-phenyl-1,2,4-triazoline-3,5-dione, reacts with alfacalcidol under ambient conditions to form stable derivatives with improved ionization characteristics [2] [12] [18]. This derivatization approach increases limit of detection by 100-fold, from 1 microgram per milliliter to 0.01 microgram per milliliter [2] [12] [18].

The derivatized alfacalcidol generates reproducible mass spectral fragmentation patterns that enable structural confirmation and quantitative analysis. Collision-induced dissociation produces characteristic fragment ions that serve as qualitative markers for compound identification [2] [12].

Liquid chromatography-tandem mass spectrometry (liquid chromatography-mass spectrometry/mass spectrometry) methods provide the ultimate analytical capability for alfacalcidol determination. Multiple reaction monitoring modes offer exceptional selectivity by monitoring specific precursor-to-product ion transitions [19] [20]. This approach effectively eliminates matrix interferences while achieving detection limits suitable for bioanalytical applications.

Isotope-dilution mass spectrometry represents the gold standard for quantitative analysis, utilizing stable isotope-labeled internal standards to correct for extraction losses and matrix effects [19] [20]. This methodology enables accurate quantification in complex biological matrices with precision and accuracy meeting stringent regulatory requirements.

The mass spectrometric approach proves particularly valuable for dissolution testing of low-dose alfacalcidol tablets. Traditional ultraviolet detection lacks sufficient sensitivity for reliable quantification at dissolution media concentrations, while liquid chromatography-mass spectrometry readily achieves required detection limits [2] [12] [18].

Atmospheric pressure chemical ionization provides an alternative ionization approach for alfacalcidol analysis. While generally less efficient than electrospray ionization for this compound, atmospheric pressure chemical ionization may offer advantages in specific analytical scenarios, particularly when analyzing neutral or weakly polar derivatives [2] [12].

Purity Determination and Quality Control

Purity determination and quality control protocols for alfacalcidol incorporate multiple analytical approaches to ensure pharmaceutical compliance and patient safety. These comprehensive testing strategies address chemical purity, physical characteristics, and stability parameters according to pharmacopeial standards [21] [22] [8] [23].

Stability-Indicating Analytical Methods

Stability-indicating analytical methods represent critical tools for alfacalcidol quality control, providing capabilities to detect and quantify degradation products formed under various stress conditions. These methods ensure product quality throughout shelf life and support regulatory stability studies [16] [13] [33] [34] [35].

Alfacalcidol demonstrates notable sensitivity to environmental factors, particularly light, heat, and moisture exposure. The compound undergoes reversible isomerization to pre-alfacalcidol in solution, with equilibrium positions dependent on temperature and time [16] [13] [35]. This characteristic necessitates stability-indicating methods capable of resolving these closely related forms.

Light exposure represents the primary degradation pathway for alfacalcidol preparations. Photoisomerization reactions generate pre-alfacalcidol and other geometric isomers that possess different biological activities [35] [30] [36]. Stability studies demonstrate significant degradation when products lack adequate light protection, emphasizing the importance of proper packaging and storage conditions [35].

High Performance Liquid Chromatography methods with gradient elution provide optimal separation of alfacalcidol from its degradation products. Typical gradient programs begin with higher aqueous content and progress to increased organic solvent concentrations, enabling resolution of compounds across wide polarity ranges [37] [16]. Detection wavelengths of 265 nanometers offer adequate sensitivity for degradation product quantification.

Temperature stress testing reveals thermal degradation pathways that generate various breakdown products. Elevated temperatures accelerate isomerization reactions and promote oxidative degradation, particularly in the presence of oxygen or metal catalysts [33] [34] [30]. Storage at temperatures exceeding 25°C significantly reduces alfacalcidol stability in most formulations [33] [35].

Humidity effects manifest primarily through interactions with excipients and packaging materials rather than direct hydrolytic degradation of alfacalcidol itself. High humidity conditions may promote microbial growth and accelerate degradation through secondary mechanisms [33] [34] [35]. Moisture protection becomes essential for maintaining product stability during storage and distribution.

Oxidative stress conditions generate complex degradation patterns involving side-chain modifications and ring system alterations. Mass spectrometric techniques prove particularly valuable for identifying oxidation products and elucidating degradation pathways [2] [12]. These studies guide formulation strategies incorporating antioxidants or oxygen-barrier packaging systems.

The pre-alfacalcidol isomer presents special analytical challenges due to its structural similarity to the parent compound and its tendency to interconvert with alfacalcidol under various conditions [16] [13]. High-performance liquid chromatography methods require careful optimization to achieve baseline resolution between these forms. The relative proportions of alfacalcidol and pre-alfacalcidol provide valuable indicators of storage conditions and product age.

Forced degradation studies employ accelerated stress conditions to generate degradation products for method development and validation purposes. Typical stress conditions include exposure to elevated temperatures (60-80°C), intense light illumination, high humidity (75% relative humidity), and chemical stressors such as acidic or basic solutions [33] [34]. These studies establish degradation pathways and confirm analytical method specificity.

Validation parameters for stability-indicating methods include specificity, linearity, accuracy, precision, detection limits, and robustness according to International Conference on Harmonization guidelines [8]. Specificity demonstrations must confirm resolution of alfacalcidol from all potential degradation products and excipient interference. Peak purity assessments using photodiode array detection or mass spectrometry provide additional confirmation of method specificity.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (91.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (93.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11C - Vitamin a and d, incl. combinations of the two

A11CC - Vitamin d and analogues

A11CC03 - Alfacalcidol

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Fukui T, Munemura C, Maeta S, Ishida C, Murawaki Y. The Effects of Olmesartan and Alfacalcidol on Renoprotection and klotho Gene Expression in 5/6 Nephrectomized Spontaneously Hypertensive Rats. Yonago Acta Med. 2011 Sep;54(3):49-58. Epub 2011 Sep 1. Review. PubMed PMID: 24031129; PubMed Central PMCID: PMC3763788.

3: Kubodera N. D-hormone derivatives for the treatment of osteoporosis: from alfacalcidol to eldecalcitol. Mini Rev Med Chem. 2009 Oct;9(12):1416-22. Review. PubMed PMID: 19929815.

4: Kubodera N. A new look at the most successful prodrugs for active vitamin D (D hormone): alfacalcidol and doxercalciferol. Molecules. 2009 Sep 29;14(10):3869-80. doi: 10.3390/molecules14103869. Review. PubMed PMID: 19924035.

5: O'Donnell S, Moher D, Thomas K, Hanley DA, Cranney A. Systematic review of the benefits and harms of calcitriol and alfacalcidol for fractures and falls. J Bone Miner Metab. 2008;26(6):531-42. doi: 10.1007/s00774-008-0868-y. Epub 2008 Nov 1. Review. PubMed PMID: 18979152.

6: Saito M. [Assessment of bone quality. Effects of bisphosphonates, raloxifene, alfacalcidol, and menatetrenone on bone quality: collagen cross-links, mineralization, and microdamage]. Clin Calcium. 2008 Mar;18(3):364-72. doi: CliCa0803364372. Review. Japanese. PubMed PMID: 18310825.

7: Ringe JD, Schacht E. Improving the outcome of established therapies for osteoporosis by adding the active D-hormone analog alfacalcidol. Rheumatol Int. 2007 Dec;28(2):103-11. Epub 2007 Aug 1. Review. PubMed PMID: 17668216.

8: Rosery H, Bergemann R, Marx SE, Boehnke A, Melnick J, Sterz R, Williams L. Health-economic comparison of paricalcitol, calcitriol and alfacalcidol for the treatment of secondary hyperparathyroidism during haemodialysis. Clin Drug Investig. 2006;26(11):629-38. Review. PubMed PMID: 17163297.

9: Schacht E, Richy F, Reginster JY. The therapeutic effects of alfacalcidol on bone strength, muscle metabolism and prevention of falls and fractures. J Musculoskelet Neuronal Interact. 2005 Jul-Sep;5(3):273-84. Review. PubMed PMID: 16172518.

10: Scharla SH, Schacht E, Lempert UG. Alfacalcidol versus plain vitamin D in inflammation induced bone loss. J Rheumatol Suppl. 2005 Sep;76:26-32. Review. PubMed PMID: 16142848.